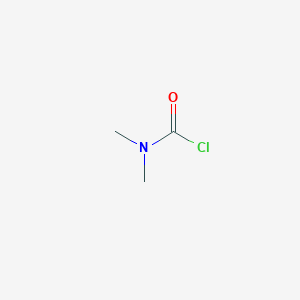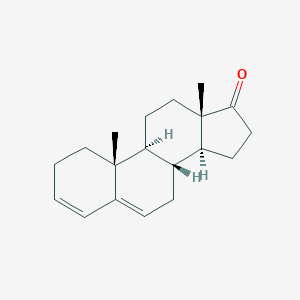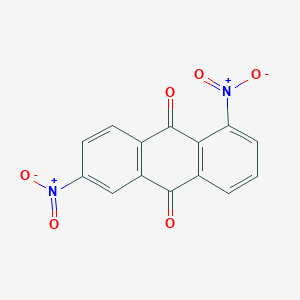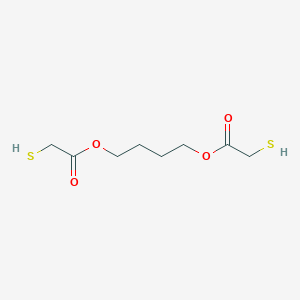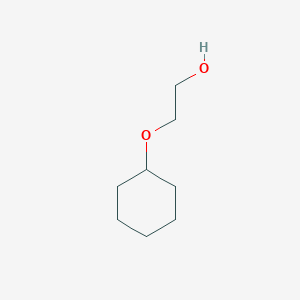
ジエチル(2-オキソエチル)ホスホネート
概要
説明
科学的研究の応用
Diethyl (2-oxoethyl)phosphonate has a wide range of applications in scientific research:
Safety and Hazards
When handling Diethyl (2-oxoethyl)phosphonate, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
将来の方向性
The future directions of Diethyl (2-oxoethyl)phosphonate research could involve the exploration of microwave-assisted synthesis. This method has been found to dramatically accelerate quantitative silyldealkylation compared to conventional heating and is highly chemoselective . This could be an important enhancement of the conventional method with significant advantages .
作用機序
Biochemical Pathways
For instance, they can act as analogs of natural biochemicals, interfering with normal metabolic processes .
Action Environment
The action, efficacy, and stability of Diethyl (2-oxoethyl)phosphonate can be influenced by various environmental factors. These could include pH, temperature, and the presence of other chemicals . .
生化学分析
Biochemical Properties
Diethyl (2-oxoethyl)phosphonate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is known to interact with various enzymes and proteins, facilitating reactions that are essential for cellular metabolism. For instance, diethyl (2-oxoethyl)phosphonate can act as a substrate for enzymes involved in phosphorylation processes, where it donates its phosphoryl group to acceptor molecules. This interaction is vital for the regulation of metabolic pathways and energy production within cells .
Cellular Effects
Diethyl (2-oxoethyl)phosphonate has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and cellular metabolism. Additionally, diethyl (2-oxoethyl)phosphonate has been shown to affect cellular proliferation and differentiation, making it a valuable tool for studying cell biology .
Molecular Mechanism
The molecular mechanism of diethyl (2-oxoethyl)phosphonate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, diethyl (2-oxoethyl)phosphonate can inhibit enzymes involved in glycolysis, leading to a decrease in cellular energy production. Conversely, it can activate enzymes that promote anabolic processes, thereby enhancing the synthesis of essential biomolecules. These interactions are mediated through the binding of the compound to the active sites of enzymes, resulting in conformational changes that alter their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl (2-oxoethyl)phosphonate can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that diethyl (2-oxoethyl)phosphonate can have sustained effects on cellular function, particularly in terms of altering metabolic pathways and gene expression. These temporal effects are crucial for understanding the long-term impact of the compound on cellular processes .
Dosage Effects in Animal Models
The effects of diethyl (2-oxoethyl)phosphonate vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cellular growth. At high doses, diethyl (2-oxoethyl)phosphonate can exhibit toxic effects, leading to cellular damage and apoptosis. These dosage-dependent effects are important for determining the therapeutic potential and safety of the compound in biomedical applications .
Metabolic Pathways
Diethyl (2-oxoethyl)phosphonate is involved in several metabolic pathways, including those related to energy production and biosynthesis. The compound can interact with enzymes such as kinases and phosphatases, which are essential for the regulation of metabolic flux. By modulating the activity of these enzymes, diethyl (2-oxoethyl)phosphonate can influence the levels of key metabolites and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, diethyl (2-oxoethyl)phosphonate is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The transport and distribution of diethyl (2-oxoethyl)phosphonate are critical for its biological activity and its ability to exert its effects on cellular processes .
Subcellular Localization
Diethyl (2-oxoethyl)phosphonate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is essential for the compound’s activity, as it allows diethyl (2-oxoethyl)phosphonate to interact with specific biomolecules and exert its effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (2-oxoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with acetaldehyde under acidic conditions. Another method includes the Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide .
Industrial Production Methods
In industrial settings, the compound is often produced using a palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and aryl or vinyl halides. This method is efficient and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
Diethyl (2-oxoethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- Diethyl phosphite
- Triethyl phosphite
- Dimethyl phosphite
- Diethyl methylphosphonate
Uniqueness
Diethyl (2-oxoethyl)phosphonate is unique due to its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for easy modification, making it a valuable compound in synthetic chemistry and industrial applications .
特性
IUPAC Name |
2-diethoxyphosphorylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQVTBJLLXLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321558 | |
| Record name | Diethyl (2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-75-3 | |
| Record name | 1606-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding Diethyl (2-oxoethyl)phosphonate synthesis?
A1: The paper describes a novel method for synthesizing Diethyl (2-oxoethyl)phosphonates. The researchers successfully produced these compounds by reacting α-bromo ketones with Diethyl chlorophosphate. [] This method offers a potentially valuable alternative route for the preparation of these compounds.
Q2: Are there any details about the reaction conditions or yields for this synthesis?
A2: While the abstract doesn't provide specific details about reaction conditions or yields, it highlights the successful synthesis of Diethyl (2-oxoethyl)phosphonates using this method. [] Further information about reaction optimization, yields, and characterization data would likely be found within the full text of the paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE](/img/structure/B156316.png)
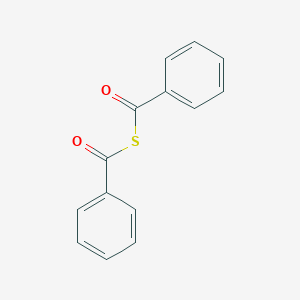
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
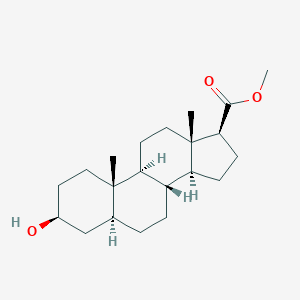

![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
